molecular formula C28H30O5 B1672821 2,4,6-Cycloheptatrien-1-one, 3,3'-((4-methoxyphenyl)methylene)bis(2-hydroxy-6-(1-methylethyl)- CAS No. 92832-17-2

2,4,6-Cycloheptatrien-1-one, 3,3'-((4-methoxyphenyl)methylene)bis(2-hydroxy-6-(1-methylethyl)-

Cat. No. B1672821
CAS RN: 92832-17-2
M. Wt: 446.5 g/mol
InChI Key: KJBKAXSFVVQFNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Jci 3661 kills mouse mammary tumor FM3A (F28-7) cells.

properties

CAS RN

92832-17-2

Product Name

2,4,6-Cycloheptatrien-1-one, 3,3'-((4-methoxyphenyl)methylene)bis(2-hydroxy-6-(1-methylethyl)-

Molecular Formula

C28H30O5

Molecular Weight

446.5 g/mol

IUPAC Name

2-hydroxy-3-[(2-hydroxy-3-oxo-5-propan-2-ylcyclohepta-1,4,6-trien-1-yl)-(4-methoxyphenyl)methyl]-6-propan-2-ylcyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C28H30O5/c1-16(2)19-8-12-22(27(31)24(29)14-19)26(18-6-10-21(33-5)11-7-18)23-13-9-20(17(3)4)15-25(30)28(23)32/h6-17,26H,1-5H3,(H,29,31)(H,30,32)

InChI Key

KJBKAXSFVVQFNC-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=O)C(=C(C=C1)C(C2=CC=C(C=C2)OC)C3=C(C(=O)C=C(C=C3)C(C)C)O)O

Canonical SMILES

CC(C)C1=CC(=O)C(=C(C=C1)C(C2=CC=C(C=C2)OC)C3=C(C(=O)C=C(C=C3)C(C)C)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

alpha,alpha-bis(2-hydroxy-6-isopropyltropon-3-yl)-4-methoxytoluene
JCI 3661
JCI-3661

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4,6-Cycloheptatrien-1-one, 3,3'-((4-methoxyphenyl)methylene)bis(2-hydroxy-6-(1-methylethyl)-
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2,4,6-Cycloheptatrien-1-one, 3,3'-((4-methoxyphenyl)methylene)bis(2-hydroxy-6-(1-methylethyl)-
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2,4,6-Cycloheptatrien-1-one, 3,3'-((4-methoxyphenyl)methylene)bis(2-hydroxy-6-(1-methylethyl)-
Reactant of Route 4
2,4,6-Cycloheptatrien-1-one, 3,3'-((4-methoxyphenyl)methylene)bis(2-hydroxy-6-(1-methylethyl)-
Reactant of Route 5
2,4,6-Cycloheptatrien-1-one, 3,3'-((4-methoxyphenyl)methylene)bis(2-hydroxy-6-(1-methylethyl)-
Reactant of Route 6
2,4,6-Cycloheptatrien-1-one, 3,3'-((4-methoxyphenyl)methylene)bis(2-hydroxy-6-(1-methylethyl)-

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